![molecular formula C₄₅H₆₈F₃N₁₅O₁₄S₂ B1574896 [Arg8]-Vasotocin TFA](/img/no-structure.png)

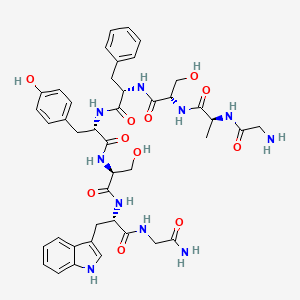

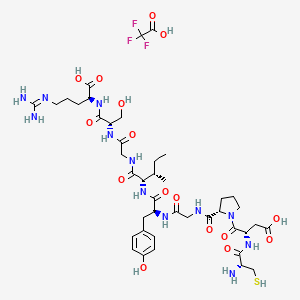

[Arg8]-Vasotocin TFA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[Arg8]-Vasotocin (TFA) is a vertebrate neurohypophyseal peptide of the vasopressin/oxytocin hormone family.

Scientific Research Applications

Vasotocin in Sepsis and Cardiopulmonary Dysfunction

[Arg8]-Vasotocin TFA has been studied for its potential in addressing vascular leakage and cardiopulmonary dysfunction associated with methicillin-resistant Staphylococcus aureus (MRSA) pneumonia-induced septic shock. A study compared the effects of (Arg8) vasopressin (AVP) and other receptor agonists in an ovine model of sepsis, highlighting its therapeutic potential in critical care scenarios (Rehberg et al., 2010).

Molecular Modeling and Hormone Binding

Research on [Arg8]-Vasotocin TFA includes molecular modeling to understand hormone binding domains. A study using chimeric constructs of the vasotocin receptor explored the binding affinity and selectivity for its ligand, contributing to our understanding of receptor-hormone interactions (Hausmann et al., 1996).

Central Cardiovascular Effects

The central cardiovascular effects of [Arg8]-Vasotocin TFA have been investigated, particularly in the context of blood pressure and heart rate modulation. A study showed that it can induce pressor responses and modulate heart rate in conscious rats, implicating its role in central cardiovascular control (Feuerstein et al., 1984).

Peptide Modification Research

Another application area is in plasma-peptide interactions. Research exploring the modification processes of peptides, including [Arg8]-Vasotocin TFA, under different discharge conditions, provides insights into potential therapeutic uses and the stability of the peptide in various environments (Motrescu et al., 2010).

Neurological Effects and Circadian Rhythms

Studies have also focused on the neurological effects of [Arg8]-Vasotocin TFA, such as its impact on neuron firing rates and potential influence on circadian rhythms in the suprachiasmatic nucleus (Mihai et al., 1994).

Evolutionary and Functional Studies

The evolutionary significance and functional aspects of [Arg8]-Vasotocin receptors in different species, including teleost fish and amphibians, have been explored. These studies contribute to a better understanding of the physiological roles of this hormone across various species (Mahlmann et al., 1994).

Vasotocin in Vascular and Nonvascular Muscle

Research into the effects of [Arg8]-Vasotocin TFA on vascular and nonvascular smooth muscle, particularly in lower vertebrates like fish, provides insight into its potential applications in cardiovascular physiology and pharmacology (Conklin et al., 1999).

Receptor Characterization in Fish

A study on fish gill epithelium suggests the presence of a new type of neurohypophysial hormone receptor, potentially expanding the scope of [Arg8]-Vasotocin TFA's biological importance and application (Guibbolini & Lahlou, 1990).

Neurohypophyseal Hormones and Behavior

The impact of neurohypophyseal hormones like [Arg8]-Vasotocin on behavior, such as passive avoidance behavior in rats, has been investigated. This research can contribute to our understanding of the neurochemical basis of learning and memory (de Wied et al., 1991).

properties

Molecular Formula |

C₄₅H₆₈F₃N₁₅O₁₄S₂ |

|---|---|

Molecular Weight |

1164.24 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.